molecular formula C8H5N3 B1231866 Pyridinium dicyanomethylide CAS No. 27032-01-5

Pyridinium dicyanomethylide

Cat. No.: B1231866
CAS No.: 27032-01-5
M. Wt: 143.15 g/mol
InChI Key: JAEDJYPKXPMACG-UHFFFAOYSA-N
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Description

Significance of Pyridinium (B92312) Ylides in Heterocyclic Chemistry

Pyridinium ylides are a class of 1,3-dipoles that are widely recognized for their utility in the synthesis of nitrogen-containing heterocyclic compounds. nii.ac.jp These ylides, characterized by a positively charged pyridinium ring covalently bonded to a negatively charged carbon atom (the ylidic carbon), are versatile building blocks. Their stability and reactivity are influenced by the substituents on the ylidic carbon. nii.ac.jprsc.org

Among the various pyridinium ylides, those with electron-withdrawing groups on the ylidic carbon, such as pyridinium dicyanomethylide, are particularly stable and have been extensively studied. rsc.org The primary significance of pyridinium ylides in heterocyclic chemistry lies in their participation in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes). These reactions provide a direct and efficient route to the synthesis of indolizine (B1195054) and its derivatives, which are important structural motifs found in numerous natural products and biologically active compounds. clockss.orgnih.govacs.org The functionalized indolizines synthesized from these reactions are themselves valuable intermediates for the construction of more complex fused heterocyclic systems. nih.gov

Historical Context of this compound Investigation

The investigation of this compound can be traced back to the mid-20th century with the exploration of the chemistry of highly reactive small molecules. A pivotal moment in its history was the work of W. J. Linn, O. W. Webster, and R. E. Benson in 1965 on the reactions of tetracyanoethylene (B109619) oxide. researchgate.net They reported that the reaction of tetracyanoethylene oxide with pyridine (B92270) derivatives led to the formation of stable dicyanomethylides, including this compound. researchgate.netscielo.brCurrent time information in Bangalore, IN.

Following its initial synthesis and characterization, the reactivity of this compound began to be explored in more detail in the 1970s. For instance, a 1976 study by Matsumoto and colleagues described the reaction of this compound with diphenylcyclopropenone (B372975), showcasing its utility in 1,3-dipolar cycloaddition reactions to produce quinolizinone derivatives. clockss.orgscispace.com These early studies laid the foundation for the extensive investigation of its cycloaddition chemistry that continues to this day.

Scope and Research Trajectories of the Compound

The research landscape for this compound is dynamic and expanding. Current research trajectories can be broadly categorized into several key areas:

Asymmetric Catalysis: A significant focus of modern research is the development of catalytic, asymmetric cycloaddition reactions using this compound. The goal is to synthesize chiral bi- or tricyclic azine derivatives with high enantioselectivity. acs.orgresearchgate.netacs.org This involves the use of chiral catalysts, often based on rhodium(II) or copper complexes, to control the stereochemical outcome of the reaction. acs.orgresearchgate.netacs.org

Computational and Mechanistic Studies: With the advancement of computational chemistry, there is a growing interest in understanding the electronic structure and reactivity of this compound at a theoretical level. clockss.org The Molecular Electron Density Theory (MEDT) has been employed to study its [3+2] cycloaddition reactions, providing insights into the reaction mechanism, substituent effects, and the origins of its reactivity. clockss.org These theoretical studies complement experimental findings and aid in the design of new reactions.

Synthesis of Novel Heterocyclic Scaffolds: Researchers continue to explore the utility of this compound in the synthesis of novel and complex heterocyclic systems beyond simple indolizines. This includes its participation in tandem or multi-component reactions to build intricate molecular architectures. For example, it has been used in the synthesis of spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives through a tandem double [3+2] cycloaddition.

Exploration of New Reaction Partners: The scope of dipolarophiles used in cycloaddition reactions with this compound is continuously being expanded. This includes reactions with strained alkynes like cyclooctyne (B158145) and reactions with various substituted alkenes and other unsaturated systems. clockss.orgnih.gov

The following tables summarize some of the key research findings and reaction data for this compound.

Reaction TypeReactantsProductYield (%)Reference
1,3-Dipolar CycloadditionThis compound, Diphenylcyclopropenone2H-quinolizin-2-one derivative58 clockss.org
[3+2] CycloadditionThis compound, CyclooctyneIndolizine derivative62 nih.gov
Three-component reactionN-cyanomethylisoquinolinium chloride, Aromatic aldehydes, 1,3-indanedionesSpiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivative83

This table illustrates the yields of various reactions involving this compound and its derivatives, showcasing its versatility in synthesizing a range of heterocyclic compounds.

Ylide Substituent (R)Reaction Time (h)Yield (%)
H1.562
Me541
COMe164

This table presents data from the [3+2] cycloaddition reaction of substituted pyridinium dicyanomethylides with cyclooctyne, demonstrating the influence of substituents on the ylide on reaction efficiency. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27032-01-5

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

(2-cyano-2-pyridin-1-ium-1-ylethenylidene)azanide

InChI

InChI=1S/C8H5N3/c9-6-8(7-10)11-4-2-1-3-5-11/h1-5H

InChI Key

JAEDJYPKXPMACG-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)C(=C=[N-])C#N

Canonical SMILES

C1=CC=[N+](C=C1)C(=C=[N-])C#N

Other CAS No.

27032-01-5

Synonyms

pyridinium dicyanomethylide

Origin of Product

United States

Reactivity and Mechanistic Elucidation of Pyridinium Dicyanomethylide

1,3-Dipolar Cycloaddition Reactions of Pyridinium (B92312) Dicyanomethylide

Pyridinium dicyanomethylide functions as a nitrogen-containing ylide and readily participates in 1,3-dipolar cycloaddition reactions. These reactions are a cornerstone of its reactivity, providing a versatile method for synthesizing various heterocyclic compounds. The ylide acts as a 1,3-dipole, reacting with a variety of dipolarophiles, which are typically electron-deficient alkenes or alkynes. This reactivity allows for the construction of fused heterocyclic systems, most notably the indolizine (B1195054) core.

The general mechanism involves the [3+2] cycloaddition of the pyridinium ylide to a dipolarophile. This process can be influenced by the nature of the substituents on both the pyridinium ring and the dipolarophile, as well as the reaction conditions. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have provided insights into the electronic structure and reactivity of these ylides in cycloaddition reactions. researchgate.netresearchgate.net These studies indicate that the reactions are often polar in nature and can proceed through a one-step, albeit highly asynchronous, transition state. researchgate.netresearchgate.net

Cycloaddition with Acetylenic Dipolarophiles

The reaction of this compound with acetylenic dipolarophiles is a well-established and efficient method for the synthesis of indolizine derivatives. clockss.orgcore.ac.uk These reactions typically proceed through an initial [3+2] cycloaddition to form a primary cycloadduct, which then undergoes spontaneous aromatization through the elimination of a small molecule, often hydrogen cyanide, to yield the stable indolizine ring system. clockss.org

Commonly used acetylenic dipolarophiles include dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, and other electron-deficient alkynes. The reaction of this compound with DMAD, for instance, leads to the formation of dimethyl 3-cyanoindolizine-1,2-dicarboxylate. core.ac.uk

The synthesis of the indolizine framework via the 1,3-dipolar cycloaddition of this compound with alkynes is a key application of this reactivity. researchgate.netresearchgate.netclockss.orgcore.ac.ukresearchgate.netacs.org The process involves the pyridinium ylide acting as a 1,3-dipole that reacts across the triple bond of the acetylenic dipolarophile. clockss.org The initial cycloadduct, a dihydropyridopyrrole derivative, is generally unstable and readily aromatizes to the indolizine system. clockss.org This aromatization is often driven by the elimination of hydrogen cyanide from the dicyanomethyl portion of the initial adduct. clockss.org

For example, the reaction with bis(trimethylsilyl)ethyne has been shown to produce 1,2-bis(trimethylsilyl)-3-cyanoindolizines or 1-trimethylsilyl-3-cyanoindolizines, depending on the reaction conditions and substituents. oup.com These silylated indolizines can be further manipulated, for instance, through protodesilylation to yield 1,2-unsubstituted 3-cyanoindolizines. oup.com The reaction of this compound with benzyne (B1209423), an aryne, also leads to the formation of fused indolizine systems, specifically dibenzocycl[2.2.3]azines, through a consecutive cycloaddition process. rsc.orgmdpi.com

The table below summarizes the formation of various indolizine derivatives from the reaction of pyridinium dicyanomethylides with different acetylenic dipolarophiles.

Pyridinium YlideAcetylenic DipolarophileProductYield (%)Reference
This compoundDimethyl acetylenedicarboxylate (DMAD)Dimethyl 3-cyanoindolizine-1,2-dicarboxylateNot specified core.ac.uk
3-Substituted pyridinium dicyanomethylidesDimethyl acetylenedicarboxylate (DMAD)Mixture of 6- and 8-substituted indolizinesNot specified core.ac.uk
This compoundBis(trimethylsilyl)ethyne1,2-Bis(trimethylsilyl)-3-cyanoindolizine and/or 1-trimethylsilyl-3-cyanoindolizineModerate to good oup.com
This compoundBenzyneDibenzocycl[2.2.3]azinesNot specified rsc.orgmdpi.com

The regioselectivity of the 1,3-dipolar cycloaddition between this compound and unsymmetrical acetylenic dipolarophiles is a critical aspect of these reactions. clockss.org Theoretical predictions and experimental results sometimes diverge, highlighting the complex interplay of electronic and steric factors. clockss.org For instance, in reactions with certain unsymmetrical alkynes, the formation of one regioisomer over another can be pronounced. clockss.org

Studies have shown that the regioselectivity can be influenced by the substituents on the pyridinium ring. core.ac.uk For example, 3-substituted pyridinium dicyanomethylides react with DMAD to produce a mixture of 8-substituted and 6-substituted indolizine derivatives. core.ac.uk The electronic nature of the substituents on the ylide can also play a role, with electron-withdrawing groups often leading to higher yields. clockss.org

Computational studies using methods like Molecular Electron Density Theory (MEDT) have been employed to understand the factors governing regioselectivity. researchgate.netresearchgate.net These studies analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the preferred orientation of addition. researchgate.net

Formation of Indolizine Frameworks

Cycloaddition with Olefinic Dipolarophiles

This compound also undergoes 1,3-dipolar cycloaddition reactions with olefinic dipolarophiles, though these reactions have been studied to a lesser extent compared to those with acetylenes. scispace.com The reaction with electron-deficient alkenes leads to the formation of tetrahydroindolizine derivatives. researchgate.net These initial cycloadducts are often unstable and can undergo further reactions, such as oxidation or elimination, to yield more stable products. researchgate.netresearchgate.net

For example, the reaction with phenylsulfinylethene results in a cycloaddition-extrusion sequence to produce 3-cyanoindolizines in moderate to good yields. oup.com The reaction with various activated olefins like acrylonitrile (B1666552) and methyl acrylate (B77674) can also lead to the formation of indolizine derivatives, often requiring an oxidant to facilitate the final aromatization step. researchgate.net The stereochemistry of these cycloadditions can be highly selective, leading to specific diastereomers of the initial tetrahydroindolizine adducts. researchgate.net

Reactions with Cyclopropenones and Cyclopropenethiones

The reactions of this compound with strained three-membered ring systems like cyclopropenones and cyclopropenethiones provide access to more complex heterocyclic structures. rsc.orgchim.it These reactions often proceed through a pathway that involves initial nucleophilic attack or cycloaddition, followed by ring-opening and rearrangement of the strained ring.

A notable reaction is the formation of a 2H-quinolizin-2-one derivative from the reaction of this compound with diphenylcyclopropenone (B372975). rsc.org This transformation occurs upon refluxing the reactants in acetonitrile (B52724) and involves the elimination of hydrogen cyanide. rsc.org The reaction is proposed to proceed via a 1,3-dipolar cycloaddition followed by a rearrangement cascade that leads to the quinolizinone framework. rsc.org It is worth noting that this type of reaction appears to be sensitive to the substitution pattern, as isoquinolinium and 4-methylpyridinium dicyanomethylides yield complex product mixtures under similar conditions. rsc.org

In contrast, the reaction with diphenylcyclopropenethione at room temperature follows a different course, with the pyridinium ylide acting as a nucleophile to ultimately form an indenopyridine-2-thione derivative. rsc.org

The table below details the reaction of this compound with diphenylcyclopropenone.

Reactant 1Reactant 2ProductYield (%)ConditionsReference
This compoundDiphenylcyclopropenone2H-Quinolizin-2-one derivative58Acetonitrile, reflux rsc.org
Indenopyridinethione Derivatives

The reactivity of this compound extends to the synthesis of complex heterocyclic systems such as indenopyridinethione derivatives. A key example of this is its reaction with diphenylcyclopropenethione. rsc.org In this reaction, this compound acts as a nucleophile, leading to the formation of an indenopyridine-2-thione derivative. rsc.org The reaction is proposed to proceed through a multistep mechanism. Initially, the ylide performs a nucleophilic attack on the carbon-carbon double bond of diphenylcyclopropenethione. This is followed by a rearrangement to a thioketene (B13734457) intermediate, which then undergoes an electrocyclic reaction to form a dipolar intermediate. rsc.org This intermediate, stabilized as an azabenzyne, subsequently reacts with another molecule of diphenylcyclopropenethione to yield the final indenopyridinethione product. rsc.org This reaction pathway highlights a chemical distinction in the behavior of diphenylcyclopropenone and diphenylcyclopropenethione when reacting with pyridinium ylides. rsc.org

Nucleophilic Reactivity of this compound

This compound is recognized as a potent dipolar and nucleophilic species. researchgate.netoup.com Its nucleophilicity has been systematically studied, and it has been shown to react with a variety of electrophilic centers. researchgate.net

Nucleophilic Attack on Electrophilic Centers

The carbanionic center of this compound readily engages in nucleophilic attacks. Kinetic studies of its reactions with electrophiles such as diarylcarbenium ions, quinone methides, and arylidene malonates in DMSO solution have been performed to quantify its reactivity. researchgate.net The rates of these reactions correlate well with the electrophilicity (E) parameters of the reference electrophiles, allowing for the determination of the nucleophile-specific parameter (N) for the ylide. researchgate.net

A notable example of its nucleophilic character is the reaction with diphenylcyclopropenone. rsc.org While this reaction can also be viewed as a 1,3-dipolar cycloaddition, the initial step involves the nucleophilic attack of the ylide. In contrast to its reaction with diphenylcyclopropenethione, the reaction with diphenylcyclopropenone in refluxing acetonitrile leads to the formation of a 2H-quinolizin-2-one derivative with the elimination of hydrogen cyanide. rsc.org

ElectrophileProduct TypeReference
Diarylcarbenium ionsAdducts from nucleophilic attack researchgate.net
Quinone methidesAdducts from nucleophilic attack researchgate.net
Arylidene malonatesAdducts from nucleophilic attack researchgate.net
Diphenylcyclopropenone2H-quinolizin-2-one derivative rsc.org
DiphenylcyclopropenethioneIndenopyridine-2-thione derivative rsc.org

Novel Carbon-Carbon Bond Formation Pathways

The nucleophilicity of this compound facilitates novel carbon-carbon bond formations, particularly in cycloaddition and conjugate addition reactions.

Recent studies using Molecular Electron Density Theory (MEDT) have explored the [3+2] cycloaddition (32CA) reactions of pyridinium dicyanomethylides with strained alkynes like cyclooctyne (B158145) to produce indolizines. researchgate.net These reactions are classified as polar, proceeding through a one-step mechanism with highly asynchronous transition states. researchgate.net The analysis of conceptual DFT indices characterizes pyridinium dicyanomethylides as strong nucleophiles in these cycloadditions. researchgate.net

Another pathway for C-C bond formation involves the conjugate addition of pyridinium ylides to enone substrates. This reaction leads to an enolate intermediate that subsequently undergoes a five-membered ring O-cyclization, resulting in the stereoselective synthesis of 2,3-dihydrofurans. organic-chemistry.org This protocol offers an efficient method for creating these significant heterocyclic structures, which are present in many natural products. organic-chemistry.org

Photoinduced Rearrangements and Reactivity of this compound

The photochemistry of this compound is distinct from that of many other pyridinium ylides, particularly 1-iminopyridinium ylides. scispace.com It undergoes competing photochemical reactions involving rearrangement and fragmentation. scispace.com

Formation of Ring-Expanded Products (e.g., Diazepines)

Unlike 1-iminopyridinium ylides, which are known to undergo photoinduced ring expansion to form 1,2-diazepines, the ultraviolet irradiation of this compound does not yield diazepine (B8756704) derivatives. scispace.comsci-hub.ru Instead, when irradiated in a benzene (B151609) solution, it produces two primary products: a pyrrole (B145914) isomer and 7,7-dicyanonorcaradiene. scispace.com The formation of the latter is a result of a photoinduced transfer of dicyanocarbene to the benzene solvent. scispace.com

Intramolecular Photoreactions and Postulated Intermediates

The formation of the observed photoproducts from this compound suggests the involvement of specific short-lived intermediates.

Dicyanocarbene : The isolation of 7,7-dicyanonorcaradiene strongly indicates the photochemical cleavage of the ylide to generate pyridine (B92270) and dicyanocarbene. scispace.com Further experiments involving irradiation in the presence of alkenes like 4-methyl-2-pentene (B213027) yielded cyclopropane (B1198618) derivatives, which supports the intermediate occurrence of dicyanocarbene. scispace.com

Vinylic Nitrene : The formation of the pyrrole isomer is explained by a more complex intramolecular photorearrangement. scispace.com The proposed mechanism involves a vinylic nitrene intermediate. This nitrene could arise from the ring opening of an initially formed, unstable azepine or norcaradiene-type intermediate. Subsequent intramolecular cyclization of the vinylic nitrene would lead to a pyrrolenine, which then rearranges to the final, stable pyrrole product. scispace.com

These photochemical pathways demonstrate that while this compound is a mesoionic compound like other ylides, its specific substituent pattern (dicyanomethylide) directs its excited-state reactivity away from diazepine formation and towards fragmentation and intricate intramolecular rearrangements. scispace.com

Mechanistic Investigations and Reaction Intermediates

The reactivity of this compound is characterized by complex reaction mechanisms involving various transient species. Detailed mechanistic studies, combining experimental evidence with computational analysis, have been crucial in understanding the pathways through which this ylide participates in chemical transformations.

Role of Zwitterionic and Diradical Species

This compound is a zwitterionic compound, a molecule with both a positive and a negative charge. This inherent charge separation significantly influences its reactivity. nih.gov The electronic structure of pyridinium ylides, including the dicyanomethylide derivative, can be described by a resonance between a zwitterionic form and a diradical form. The relative contribution of each form is influenced by the substituents on both the pyridinium ring and the carbanion, as well as the polarity of the reaction medium. vdoc.pub

In many of its reactions, particularly cycloadditions, the zwitterionic nature of this compound is prominent. nih.gov For instance, in [3+2] cycloaddition reactions, the ylide acts as a three-atom component. durgapurgovtcollege.ac.in The presence of electron-withdrawing groups, such as the two cyano groups in this compound, stabilizes the negative charge on the ylidic carbon, enhancing its nucleophilic character. nih.gov This stabilization favors a two-step mechanism in some reactions, involving a Michael addition to form a zwitterionic intermediate, which then undergoes cyclization. nih.gov

The nature of the intermediate, whether it is better described as zwitterionic or having some diradical character, can influence the reaction pathway and the stereochemistry of the products. mdpi.com For example, in reactions with certain alkenes and alkynes, the formation of zwitterionic intermediates has been proposed to explain the observed regioselectivity and the influence of solvent polarity. mdpi.com

Electron Transfer Mechanisms and Global Electron Density Transfer (GEDT)

The concept of Global Electron Density Transfer (GEDT) has been instrumental in explaining the reactivity and reaction rates of polar organic reactions involving this compound. mdpi.com GEDT measures the net charge transfer between the nucleophile and the electrophile at the transition state. In the context of Molecular Electron Density Theory (MEDT), a significant GEDT value (typically greater than 0.2 electrons) is indicative of a polar reaction mechanism. durgapurgovtcollege.ac.inresearchgate.net

For the [3+2] cycloaddition reactions of pyridinium dicyanomethylides, MEDT studies have shown that these are polar processes with GEDT values exceeding 0.2 e. researchgate.net This indicates a substantial flow of electron density from the nucleophilic ylide to the electrophilic partner. researchgate.net A key finding is the strong correlation between the magnitude of GEDT at the transition state and the activation energy of the reaction. A higher GEDT value generally corresponds to a lower activation barrier and thus a faster reaction rate. researchgate.netmdpi.com

The presence of the electron-withdrawing cyano groups on the methylide fragment increases the global electron density transfer at the transition state structure. researchgate.net This electronic flux from the nucleophilic azomethine ylide moiety to the electrophile lowers the activation energy. researchgate.net The analysis of conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, further characterizes pyridinium dicyanomethylides as strong electrophiles and strong nucleophiles, highlighting their ambiphilic nature. researchgate.netresearchgate.net

The table below summarizes the calculated Global Electron Density Transfer (GEDT) and activation enthalpies for the [3+2] cycloaddition reactions of a series of substituted pyridinium dicyanomethylides (PCYs) with cyclooctyne.

Data sourced from computational studies on the [3+2] cycloaddition reactions of pyridinium dicyanomethylides.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The outcome of reactions involving this compound can often be dictated by a competition between kinetic and thermodynamic control. libretexts.orgwikipedia.orgpressbooks.pub The kinetic product is the one that is formed fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable one. libretexts.orgwikipedia.orgpressbooks.pub Reaction conditions such as temperature, solvent, and reaction time can influence which product predominates. wikipedia.orgpressbooks.pub

In many cycloaddition reactions, the initially formed product may not be the most stable isomer. For example, in some Diels-Alder reactions, the endo product is formed faster (kinetic control), but the exo product is more stable (thermodynamic control). wikipedia.org If the reaction is run at a lower temperature and for a shorter time, the kinetic product will be the major product. libretexts.orgpressbooks.pub Conversely, at higher temperatures where the reaction becomes reversible, the product distribution will reflect the thermodynamic stabilities, favoring the more stable isomer. libretexts.orgpressbooks.pub

For this compound, the stability of the ylide itself is a key factor. The presence of electron-withdrawing groups like the cyano groups stabilizes the ylide, making its formation and subsequent reactions more favorable under milder conditions. nih.gov In reactions with certain dipolarophiles, the choice of a weak base can be crucial to minimize side reactions and isolate the desired kinetic or thermodynamic product.

The reaction of this compound with diphenylcyclopropenone provides an interesting case study. rsc.org This reaction proceeds via a [3+2] cycloaddition followed by the elimination of hydrogen cyanide to yield a 2H-quinolizin-2-one derivative. rsc.org The reaction conditions, such as refluxing in acetonitrile, suggest that a significant energy barrier needs to be overcome, and the final product is likely the result of a thermodynamically driven process. rsc.org In contrast, the reaction with diphenylcyclopropenethione follows a different pathway where the ylide acts as a nucleophile, indicating that the nature of the reaction partner can fundamentally alter the reaction mechanism and the resulting product. rsc.org

The following table presents a conceptual overview of how reaction conditions can favor either the kinetic or thermodynamic product in a hypothetical reaction of this compound.

Derivatization and Structural Diversity Via Pyridinium Dicyanomethylide

Synthesis of Fused Heterocyclic Systems

Pyridinium (B92312) dicyanomethylide is a valuable precursor for the synthesis of various fused heterocyclic systems. Its ability to act as a 1,3-dipole in cycloaddition reactions is a cornerstone of its synthetic utility. clockss.orgijettjournal.org

The synthesis of pyridoindolizine derivatives has been successfully achieved through the reaction of pyridinium dicyanomethylide with appropriate reaction partners. These compounds are of interest due to their potential biological activities and unique photophysical properties. researchgate.netresearchgate.net The [3+2] cycloaddition reactions of pyridinium dicyanomethylides with alkynes are a widely used method for constructing the indolizine (B1195054) core. researchgate.netresearchgate.net For instance, the reaction with cyclooctyne (B158145) has been studied to understand the molecular electron density theory behind the formation of indolizines. researchgate.net

The synthesis of cycl[2.2.3]azine and its analogues represents a significant application of this compound chemistry. Dibenzo[a,d]cycl[2.2.3]azines have been prepared from pyridinium dicyanomethylides through a reaction sequence involving cycloaddition with benzyne (B1209423) and subsequent elimination of hydrogen cyanide. clockss.org This method has allowed for the synthesis of various substituted dibenzocycl[2.2.3]azines. clockss.org The electronic properties and oxidation potentials of these novel heterocyclic systems have been investigated, revealing insights into their aromaticity and the role of the central nitrogen atom. clockss.org

A notable application of this compound chemistry is the synthesis of annulated 7-aza-indolizines. An effective method for preparing these compounds involves the intramolecular [3+2] cycloaddition reaction of pyrazinium dicyanomethylides. clockss.org In this process, pyrazinium dicyanomethylides carrying side chains with terminal alkynes as dipolarophiles undergo thermally induced cycloaddition to yield novel fused 7-aza-indolizines in high yields. clockss.org

For example, the reaction of pyrazinium dicyanomethylides derived from 2-hydroxymethylpyrazine with terminal alkynes leads to the formation of pyrano[hi]azaindolizine and oxepino[hi]azaindolizine derivatives. clockss.org The reaction proceeds by first introducing the dipolarophile into the side chain, followed by reaction with tetracyanoethylene (B109619) oxide (TCNEO) to generate the dicyanomethylide. clockss.org Subsequent heating in toluene (B28343) promotes the intramolecular cycloaddition. clockss.org

Starting MaterialProductYield
Pyrazinium dicyanomethylide (2a)Pyrano[hi]azaindolizine (6a)Good
Pyrazinium dicyanomethylide (2b)Oxepino[hi]azaindolizine (6b)Good

Table 1: Synthesis of Annulated 7-Aza-indolizines

Cycl[2.2.3]azine and Cyclazine Analogues

Functionalization Strategies Employing this compound

This compound is not only a building block for heterocyclic systems but also a versatile reagent for various functionalization strategies. The nucleophilicity of the nitrogen atom in pyridines allows for the generation of pyridinium ylides, which can then participate in a range of reactions. acs.orgnih.gov These reactions often lead to the dearomatization of the pyridine (B92270) ring, enabling the introduction of new functional groups. acs.orgnih.gov

One key strategy involves the use of pyridinium ylides in 1,3-dipolar cycloaddition reactions with various dipolarophiles. acs.org This approach has been used to synthesize highly functionalized tetrahydroindolizidines. acs.orgnih.gov Additionally, pyridinium salts can be functionalized through photoredox catalysis, allowing for site-selective C-H acylation. ibs.re.kr By choosing the appropriate N-substituent on the pyridinium salt, the acylation can be directed to either the C2 or C4 position of the pyridine ring. ibs.re.kr

Design and Synthesis of this compound Derivatives with Modified Substituents

The properties and reactivity of this compound can be fine-tuned by modifying the substituents on the pyridine ring. The introduction of electron-donating or electron-withdrawing groups can influence the electronic structure of the ylide and its behavior in chemical reactions.

Advanced Spectroscopic and Structural Characterization of Pyridinium Dicyanomethylide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds in solution. However, detailed NMR analysis of pyridinium (B92312) dicyanomethylide has been reported to be challenging due to its low solubility in common organic solvents oup.com. Despite this, the expected ¹H and ¹³C NMR spectral features can be inferred from its known structure and by comparison with related pyridinium derivatives researchgate.netdtic.milnih.gov.

The ¹H NMR spectrum is expected to be dominated by signals from the protons on the pyridinium ring. Due to the electron-withdrawing effect of the positively charged nitrogen atom, these protons are deshielded and should appear at downfield chemical shifts, typically in the aromatic region. The protons at the C2 and C6 positions (α-protons) are expected to be the most deshielded, followed by the C4 proton (γ-proton) and then the C3 and C5 protons (β-protons) dtic.mil.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridinium ring would show characteristic downfield shifts. The ylidic carbon, directly attached to the pyridinium nitrogen and bearing the negative charge, is a key structural feature. Its chemical shift would be influenced by the delocalization of the negative charge onto the two adjacent cyano groups researchgate.net. The carbons of the cyano groups are also expected to have characteristic signals in the spectrum.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Vibrational and electronic spectroscopies provide profound insight into the bonding and electronic nature of pyridinium dicyanomethylide.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic functional groups. The most prominent feature is the strong absorption band corresponding to the C≡N stretching vibration of the dicyanomethylide moiety. Quantitative IR spectral studies, supported by ab initio calculations, have been performed to analyze the vibrational modes of this compound researchgate.net. The position of the cyano group absorption is sensitive to the electronic environment and the degree of charge delocalization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is intensely colored, a characteristic feature of compounds with significant intramolecular charge-transfer (ICT) character. The UV-Vis spectrum exhibits a strong, broad absorption band in the near-UV or visible region researchgate.net. This absorption is assigned to an electronic transition from the highest occupied molecular orbital (HOMO), which is primarily localized on the electron-rich dicyanomethylide anion, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient pyridinium cation. In cobalt dithiolene complexes containing the pyridinium-dicyanomethylide moiety, this characteristic absorption has been observed at a maximum wavelength (λ_max) of 470 nm with a very high molar absorptivity (ε = 43,400 M⁻¹ cm⁻¹) researchgate.net. The position and intensity of this ICT band are sensitive to the solvent polarity.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular weight of this compound (C₈H₅N₃) is 143.15 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z ratio of 143.

Plausible Fragmentation Pathways:

Cleavage of the N-ylide bond: This would lead to the formation of a pyridine (B92270) radical cation (m/z 79) and a neutral dicyanomethyl radical, or a neutral pyridine molecule and a dicyanomethylide cation (m/z 64).

Loss of Hydrogen Cyanide (HCN): Fragmentation of the pyridinium ring or rearrangement could lead to the expulsion of a neutral HCN molecule (27 Da), resulting in a fragment ion at m/z 116.

Advanced techniques such as Mass-Analyzed Ion Kinetic Energy Spectrometry (MIKES) can be employed for detailed structural analysis of isomers and fragmentation pathways of related ylidic compounds scielo.br.

X-ray Crystallography for Solid-State Structure Determination

The compound crystallizes as yellow needles. The crystal structure analysis revealed that the molecule is significantly non-planar. The plane of the dicyanomethylide group is twisted with respect to the plane of the pyridinium ring. The ylide carbon–pyridinium nitrogen bond distance is 1.422 (4) Å. The atoms of the pyridinium ring itself are nearly coplanar, but the ylidic carbon and the associated nitrogen atoms of the cyano groups deviate significantly from this plane. For instance, the ylidic carbon atom C(5) and the cyano nitrogen atoms N(2) and N(3) were found to be 0.082 Å, 0.130 Å, and 0.130 Å below the plane of the pyridinium ring, respectively.

Mentioned Chemical Compounds

Theoretical and Computational Chemistry Applied to Pyridinium Dicyanomethylide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridinium (B92312) dicyanomethylide and its reactions.

DFT calculations are crucial for determining the minimum energy geometries of reactants, transition states, and products. For pyridinium dicyanomethylide and its derivatives (PCYs), geometrical optimizations have been performed using various functionals and basis sets, such as B3LYP/6-31+G* and ωB97X-D/6-311G(d,p). researchgate.net

A significant finding from the analysis of the electronic structure of PCYs is their notable difference from simpler azomethine ylides. researchgate.netresearchgate.net The topological analysis of the electron localization function (ELF) reveals that the electronic structure of these ylides is considerably different, which in turn affects their molecular reactivity. researchgate.netresearchgate.netdurgapurgovtcollege.ac.in This distinct electronic character is a key factor in their chemical behavior.

Studies have characterized PCYs as having strong electrophilic and nucleophilic properties, classifying them as ambiphilic. researchgate.netresearchgate.net This dual reactivity profile is a direct consequence of their unique electronic distribution, influenced by the pyridinium ring and the electron-withdrawing dicyanomethyl group.

DFT calculations are essential for mapping the potential energy surface of a reaction, allowing for the determination of activation energies (Ea) and the geometry of transition states (TS). In the context of the 1,3-dipolar cycloaddition of this compound, computational studies have quantified the energy barriers for these reactions.

For instance, the 32CA reaction between pyridinium dicyanomethylides (PCYs) and cyclooctyne (B158145) to form indolizines has been studied using MEDT. researchgate.net These calculations revealed a high activation barrier, necessitating refluxing toluene (B28343) conditions for the reaction to proceed, which is consistent with experimental observations. researchgate.net The activation energy for the reaction is influenced by the polarity of the reactants and the reaction medium. A computational study on a related cycloaddition indicated a moderate activation energy (Ea = 20.5–22.6 kcal mol⁻¹) for a highly endothermic process.

The table below summarizes computed activation parameters for a representative cycloaddition reaction involving a this compound.

Reaction PathwayActivation Enthalpy (ΔH‡) [kcal/mol]Activation Gibbs Free Energy (ΔG‡) [kcal/mol]
PCY + Cyclooctyne19.329.3

Data sourced from MEDT studies on the [3+2] cycloaddition of pyridinium dicyanomethylides. researchgate.net

Geometrical Optimizations and Electronic Structure Analysis

Molecular Electron Density Theory (MEDT) for Reactivity Analysis

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains chemical reactivity based on the changes in electron density throughout a reaction process, rather than relying on orbital interactions alone. researchgate.net This theory has been successfully applied to understand the reactivity of this compound in cycloaddition reactions. researchgate.netresearchgate.netresearchgate.net

The Electron Localization Function (ELF) is a tool used within MEDT to visualize and analyze regions of electron localization in a molecule, providing a quantum chemical description of core electrons, covalent bonds, and lone pairs. researchgate.netmpg.dediva-portal.org The topological analysis of the ELF for this compound has been a cornerstone in understanding its intrinsic electronic structure. researchgate.netdurgapurgovtcollege.ac.inresearchgate.net

This analysis classifies the electronic structure of three-atom-components (TACs) involved in 32CA reactions. researchgate.net For pyridinium dicyanomethylides (PCYs), the ELF analysis revealed an electronic structure that differs significantly from the simplest azomethine ylides. researchgate.netresearchgate.net This difference is critical, as it changes the ylide's reactivity from a pseudodiradical type to a more zwitterionic character, which in turn influences the energy barriers and mechanism of its cycloaddition reactions. researchgate.netresearchgate.net

Global Electron Density Transfer (GEDT) quantifies the net flow of electron density between the interacting fragments (e.g., the dipole and the dipolarophile) at the transition state. mdpi.comnih.gov It is a key concept in MEDT for characterizing the polar nature of a reaction. mdpi.comnih.gov A high GEDT value indicates a highly polar process.

In the 32CA reactions of pyridinium dicyanomethylides with cyclooctyne, the GEDT was found to be greater than 0.2 electrons. researchgate.net This substantial electron transfer confirms the polar nature of these reactions. researchgate.net The direction of the electron flow is from the nucleophilic entity to the electrophilic one. The magnitude of the GEDT has been shown to correlate with the activation energy in polar reactions; a higher GEDT often leads to a lower activation barrier due to the favorable electrostatic interactions and stabilization of the transition state. mdpi.comnih.gov The analysis showed that the 32CA reactions of PCYs proceed through a one-step mechanism via highly asynchronous transition states. researchgate.net

Electron Localization Function (ELF) Topology

Distortion/Interaction Energy Models in Reaction Analysis

The distortion/interaction energy model, also known as the activation strain model, is a powerful computational tool for analyzing the reactivity of molecules in chemical reactions. This model deconstructs the activation energy of a reaction into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the stabilizing energy released when the distorted reactants interact.

This model has been applied to study the [3 + 2] cycloaddition (32CA) reactions of pyridinium dicyanomethylides with various dipolarophiles, such as cyclooctyne, to form indolizines. researchgate.netresearchgate.net These reactions are of significant interest in organic synthesis for the construction of heterocyclic systems.

According to Molecular Electron Density Theory (MEDT), the 32CA reactions of pyridinium dicyanomethylides are classified as polar reactions, characterized by a significant global electron density transfer (GEDT) at the transition state. researchgate.net The analysis of the reaction of pyridinium dicyanomethylides with cyclooctyne reveals that these reactions proceed through a one-step mechanism with a highly asynchronous transition state. researchgate.net

The distortion/interaction analysis of these 32CA reactions has provided key insights into their reactivity. researchgate.netresearchgate.net It has been found that these reactions are under distortion control, meaning that the activation energy is primarily determined by the energy required to distort the reactants into their transition state geometries. researchgate.net

A comparison between the reactivity of pyridinium dicyanomethylides (PCYs) and pyridinium bis(methoxycarbonyl)methylides (PMYs) in these cycloaddition reactions shows that the reactions of PCYs are more facile. researchgate.net This is consistent with experimental observations. The distortion/interaction model helps to rationalize this difference in reactivity by quantifying the energetic contributions to the activation barrier for each type of ylide.

The following table presents a conceptual summary of the findings from the distortion/interaction energy analysis of the [3 + 2] cycloaddition reactions of pyridinium dicyanomethylides.

Reaction AspectFinding
Reaction Type [3 + 2] Cycloaddition (32CA)
Reaction Control Distortion Control
Mechanism One-step, highly asynchronous transition state
Reactivity Comparison PCYs are more reactive than PMYs

Applications of Pyridinium Dicyanomethylide in Specialized Chemical Fields

Catalysis and Organocatalysis

Pyridinium (B92312) dicyanomethylide and related pyridinium ylides have emerged as effective tools in the realm of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. Their utility stems from their inherent Lewis basicity and their ability to participate in various reaction cascades.

The Lewis basicity of pyridinium ylides plays a crucial role in their catalytic activity. The ylidic carbon, bearing a negative charge, can act as a nucleophile or a Brønsted base, initiating a catalytic cycle. The stability of the pyridinium ylide, influenced by the electron-withdrawing nature of the substituents on the methylide carbon, is a key determinant of its catalytic efficiency. While strongly basic ylides can be highly reactive, a balance between nucleophilicity and leaving group ability is often required for optimal catalytic turnover.

In the context of pyridinium ylides, the design of the catalyst often focuses on tuning their Lewis basicity. While highly basic pyridines like 4-dimethylaminopyridine (B28879) (DMAP) are effective in many reactions, their strong basicity can sometimes be detrimental, leading to stable intermediates that hinder catalyst turnover. In some cases, attenuation of the Lewis basicity can lead to improved catalytic efficiency. Pyridinium dicyanomethylide, with its two cyano groups, possesses a more stabilized carbanion compared to simpler alkyl-substituted ylides, which modulates its basicity and nucleophilicity. This moderation can be advantageous in preventing unwanted side reactions and promoting the desired catalytic pathway. For instance, in certain cyclopropanation reactions, pyridinium ylides with attenuated Lewis basicity have shown superior catalytic efficiency compared to the more basic DMAP. researchgate.net

The catalytic cycle often involves the formation of a C1-pyridinium enolate intermediate. nih.govd-nb.info This intermediate can then participate in various transformations, such as additions to electrophiles. The efficiency of these catalytic systems is dependent on the ability of the pyridinium ylide to be generated in situ and to react productively with the substrate before decomposition or other non-catalytic pathways occur.

A significant area of application for pyridinium ylides is in enantioselective catalysis, where the goal is to produce a single enantiomer of a chiral product. This is often achieved by employing a chiral Lewis base catalyst to generate a chiral pyridinium ylide intermediate. While the development of enantioselective reactions specifically with this compound is an ongoing area of research, the principles have been established with other pyridinium ylides.

For example, chiral N-heterocyclic carbene (NHC) catalysts have been successfully used in the enantioselective functionalization of pyridinium salts. nih.gov These reactions proceed through the formation of a chiral NHC-bound homoenolate that reacts with the pyridinium salt. The stereochemical outcome is controlled by the chiral environment created by the catalyst. Furthermore, chiral amine catalysts have been employed for the enantioselective α-alkylation of aldehydes using pyridinium salts as alkylating agents, proceeding through a light-activated charge-transfer complex. rsc.org

A specific example involving a related ylide is the rhodium(II)-catalyzed [3+3]-cycloaddition of acylimino-pyridinium ylides with enoldiazoketones, which has been achieved with high yields and excellent enantiocontrol using a chiral sabox ligand. scispace.com Although this example does not use this compound directly, it demonstrates the potential of pyridinium ylides in enantioselective cycloaddition reactions. The development of chiral catalysts that can effectively control the stereochemistry of reactions involving this compound remains a promising avenue for future research.

Role of Lewis Basicity and Catalytic Efficiency

Supramolecular Chemistry and Self-Assembly

The involvement of this compound in supramolecular chemistry and self-assembly is an emerging area of interest. The pyridinium motif itself is a valuable component in the construction of supramolecular architectures due to its ability to participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and host-guest interactions. thno.orgnih.gov

The planar structure and the dipolar nature of this compound make it an attractive building block for creating ordered self-assembled systems. The dicyanomethylide group can act as a hydrogen bond acceptor, while the pyridinium ring can engage in π-stacking interactions with other aromatic systems. These interactions can drive the formation of well-defined supramolecular polymers or discrete assemblies.

In the context of host-guest chemistry, the pyridinium cation can be encapsulated within the cavity of macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. thno.orgnih.gov This complexation is driven by a combination of hydrophobic effects and cation-π interactions. While specific studies focusing solely on this compound as a guest are not extensively documented, the principles of pyridinium recognition suggest its potential in this area. The dicyanomethylide moiety could also influence the binding affinity and selectivity through interactions with the host molecule. The formation of such host-guest complexes can be used to control the solubility, reactivity, and photophysical properties of the this compound.

For instance, the encapsulation of a pyridinium-containing guest within a porphyrinic molecular square has been shown to be a viable strategy for constructing host-guest complexes, where the binding can be monitored by changes in fluorescence. northwestern.edu This highlights the potential for using this compound in the design of responsive supramolecular systems.

Organometallic Chemistry and Complexation

This compound has found applications in organometallic chemistry, primarily as a ligand for the formation of metal complexes. The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, while the dicyanomethylide fragment can act as a non-coordinating anion or engage in further interactions, leading to diverse structural motifs and interesting electronic properties.

The synthesis of organometallic complexes incorporating this compound can be achieved through various synthetic routes. One common method involves the reaction of a pre-formed this compound with a suitable metal precursor. Alternatively, the this compound moiety can be generated in situ in the presence of a metal complex.

An example of the formation of such a complex is the reaction of tetracyanoethylene (B109619) oxide (TCNEO) with cobaltadithiolene complexes bearing 4-pyridyl ligands. This reaction leads to the formation of this compound complexes in good yields. oup.com The resulting complexes feature the this compound as a counterion to the cationic metal center.

Another approach involves the use of this compound as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The bifunctional nature of the molecule, with a coordinating pyridine nitrogen and a potentially interacting dicyanomethylide group, makes it a candidate for linking metal centers into extended networks.

The table below summarizes some examples of organometallic complexes involving pyridinium moieties, illustrating the versatility of this scaffold in coordination chemistry.

Metal CenterLigand SystemComplex TypeKey FeaturesReference
CobaltDithiolene and 4-pyridyl ligandsCationic complex with this compound counterionFormation via reaction with TCNEO. oup.com
IronBis(imidazol-2-ylidene)pyridine (CNC)Pincer complexThe pyridine of the CNC ligand coordinates to the iron center. nih.gov
Gold(I)Phenylacetylide and pyridinium-linked phosphineLuminescent chromophore-quencher systemCovalent linkage between the gold chromophore and the pyridinium acceptor. rsc.org
Copper(II), Zinc(II), Cadmium(II)Pyridinium iodide-tagged Schiff baseMononuclear and tetrahedral complexesCoordination through the Schiff base, with the pyridinium as a tagged moiety. nih.gov

Metal complexes containing this compound or related pyridinium moieties often exhibit interesting chromophoric properties, making them suitable for applications in materials science and photonics. The electronic transitions within these complexes, which are responsible for their color and photophysical behavior, can be tuned by modifying the metal center, the ligand environment, and the nature of the pyridinium substituent.

In complexes where the this compound acts as a counterion, its influence on the chromophoric properties of the metal complex is primarily through electrostatic interactions and crystal packing effects. However, when the pyridinium moiety is covalently linked to the chromophoric unit, it can play a more direct role in the electronic structure.

For example, organometallic cobaltadithiolene complexes with a pyridinium-dicyanomethylide group have been shown to possess two near-UV and visible chromophores. dntb.gov.ua The electronic properties of these complexes can be investigated using techniques such as UV-Vis spectroscopy and cyclic voltammetry.

In donor-acceptor systems, the pyridinium group can function as an electron acceptor. For instance, chromophores with a ferrocene (B1249389) donor and a pyridinium acceptor linked by a π-conjugated bridge exhibit intramolecular charge-transfer (ICT) transitions. nih.gov The energy of these transitions, and thus the color of the compound, can be tuned by extending the π-system and by N-quaternization of the pyridine. These pyridinium-containing chromophores often display negative solvatochromism, indicating that the excited state is less polar than the ground state. nih.gov

The incorporation of this compound into metal complexes offers a strategy for designing new materials with tailored optical and electronic properties. The combination of a metal-based chromophore with the unique electronic features of the this compound ligand is a promising area for the development of novel functional materials.

Formation of Organometallic this compound Complexes

This compound has emerged as a compound of interest in various specialized fields of chemistry, primarily owing to its unique electronic and reactive properties. Its applications in materials science are particularly noteworthy, with research demonstrating its utility in the development of photoresponsive materials, as an initiator in polymerization reactions, and in the exploration of novel molecular conductors.

Development of Photoresponsive Materials and Photoresists

The photochemical behavior of this compound and its derivatives has been harnessed in the creation of photoresponsive materials, most notably in the formulation of negative photoresists. The underlying principle of this application lies in the significant change in the material's physical properties, such as polarity and solubility, upon exposure to ultraviolet (UV) light. chimia.ch

This light-induced change in solubility forms the basis of negative photoresists. In this process, a substrate is coated with the water-soluble polymeric pyridinium ylide. When a specific pattern is projected onto the coating using UV light, the exposed areas undergo the photoisomerization, rendering them insoluble in the developer solvent. The unexposed, still-soluble portions are then washed away, leaving behind the desired pattern. This change from a hydrophilic to a hydrophobic nature upon irradiation is a key feature that has been explored for practical applications in photolithography. chimia.ch Copolymers of styrene (B11656) and 4-vinylpyridine (B31050) dicyanomethylide have been synthesized and studied for their photocrosslinking capabilities, which can be enhanced by triplet-state sensitizers like Michler's ketone. researchgate.net

Polymerization Initiation

This compound has been identified as an effective initiator for radical polymerization of a variety of vinyl monomers. Its ability to generate free radicals under appropriate conditions has been explored in several polymerization systems. The kinetics and mechanisms of these reactions have been investigated, often using techniques like dilatometry to monitor the rate of polymerization.

Research has demonstrated the utility of this compound in the homopolymerization of monomers such as acrylamide (B121943), 4-vinylpyridine, and styrene. researchgate.netresearchgate.net It has also been successfully employed in the copolymerization of styrene and methyl methacrylate. researchgate.net The initiation process is believed to involve the generation of free radicals from the ylide, which then attack the monomer's double bond, initiating the polymer chain growth. uomustansiriyah.edu.iq Studies on the polymerization of acrylamide in aqueous media initiated by this compound have been conducted to elucidate the kinetics and mechanism, which were previously not well-explored for ylide-based initiators due to their limited solubility and stability. researchgate.net

Table 1: Polymerization Systems Initiated by this compound

Monomer(s)Polymerization TypeKey Findings/Observations
AcrylamideHomopolymerizationKinetic and mechanistic studies performed in water, addressing the scarcity of data on ylide-initiated acrylamide polymerization. researchgate.net
4-VinylpyridineHomopolymerizationSuccessfully initiated by the ylide. researchgate.net
StyreneHomopolymerizationInvestigated as a radical initiator for the synthesis of polystyrene. uomustansiriyah.edu.iq
Styrene and Methyl MethacrylateCopolymerizationKinetic studies performed using dilatometry to understand the copolymerization behavior. researchgate.net

Contributions to Molecular Conductors Research

The electronic structure of this compound, characterized by its zwitterionic nature, makes it and its derivatives interesting components for the design of molecular conductors and charge-transfer complexes. Research in this area has explored the synthesis of novel materials incorporating the this compound moiety and the characterization of their electrical properties.

One area of investigation involves the creation of charge-transfer salts where the this compound acts as one of the components. For instance, salts containing the 4-dicyanomethylene-pyridinium dicyanomethylide moiety have been synthesized and their electrical properties examined. Certain salts of this type have been shown to behave as typical semiconductors, with measured electrical resistivities in the order of 1 x 10^5 Ωcm for compacted samples at room temperature. lookchem.com In contrast, other related salts exhibit much higher resistivities, indicating that the solid-state packing and the specific counter-ions play a crucial role in determining the material's conductivity. lookchem.com

Furthermore, this compound has been incorporated into more complex organometallic structures to create materials with tailored electronic properties. For example, CpCo(dithiolene) complexes featuring a pyridinium-dicyanomethylide group have been synthesized. researchgate.net These complexes have been shown to exhibit semiconductor or conductor behavior, highlighting the potential of using the this compound unit to influence the electronic characteristics of larger molecular systems. researchgate.net The study of such charge-transfer complexes is a significant area of materials science, with the goal of developing new organic-based electronic materials.

Concluding Perspectives on Pyridinium Dicyanomethylide Research

Current Challenges and Unexplored Avenues in Pyridinium (B92312) Dicyanomethylide Chemistry

Despite the extensive utility of pyridinium dicyanomethylide, several challenges persist, and numerous research avenues remain underexplored. A primary hurdle is achieving high regioselectivity and stereoselectivity in its reactions. For instance, the site-selective functionalization of the pyridine (B92270) ring in derived products is a long-standing challenge due to the presence of multiple competing reaction sites, which can lead to mixtures of isomers. nih.govfrontiersin.org

Another significant challenge lies in controlling the competition between different reaction pathways. In rhodium(II)-catalyzed reactions with enoldiazoacetates, this compound can undergo either [3+3] or [3+2] cycloadditions, with the outcome often dependent on catalyst loading, complicating predictive synthesis. nih.gov In some cases, reactions can result in complex product mixtures, highlighting difficulties in controlling reactivity. rsc.org Furthermore, the reactivity of this compound is sometimes insufficient for certain transformations where analogues like isoquinolinium ylides are successful, indicating inherent limitations that need to be overcome. acs.org

The exploration of this compound's potential is far from complete. Key unexplored avenues include:

Novel Precursor Roles: Recent studies have proposed a new perspective on imidazolium (B1220033) dicyanomethylides as precursors for anionic N-heterocyclic carbenes (NHCs), a role that could be extended to their pyridinium counterparts, moving beyond their traditional use in cycloadditions. researchgate.net

Complex Architectural Synthesis: The integration of indolizines, common products of pyridinium ylide reactions, into larger, π-expanded polycyclic aromatic frameworks remains a sparsely explored area, offering opportunities for creating novel materials. researchgate.net

Dearomative Functionalization: The use of this compound in dearomative cycloadditions to create saturated, three-dimensional molecular structures is an emerging field with significant potential. acs.orgacs.org

New Activation Modes: The development of photocatalyst-free activation methods, for example through the formation of light-absorbing electron donor-acceptor (EDA) complexes, presents a promising frontier for green chemistry applications. nih.gov

Table 1: Key Research Challenges and Unexplored Areas
CategoryDescriptionKey References
Selectivity ControlDifficulty in achieving high regio- and stereoselectivity, often leading to product mixtures. nih.govfrontiersin.orgnih.gov
Competing PathwaysUnwanted competition between different cycloaddition modes (e.g., [3+2] vs. [3+3]) can affect product distribution. nih.gov
Reactivity LimitationsFails in certain cycloadditions where other heteroaromatic ylides succeed. acs.org
Unexplored Precursor RolesPotential use as a precursor for anionic N-heterocyclic carbenes (NHCs) is a new and underexplored area. researchgate.net
Complex ArchitecturesSynthesis of π-expanded polycyclic systems based on indolizine (B1195054) scaffolds is an emerging field. researchgate.net

Potential for Future Research Directions in Synthetic Methodology

Future research into the synthetic applications of this compound is poised to focus on developing more efficient, selective, and sustainable methodologies. A major direction is the expansion of catalytic asymmetric cycloadditions to afford chiral, enantioenriched heterocyclic products. nih.gov While cycloadditions are the compound's hallmark, new strategies are emerging to broaden its synthetic utility.

Potential future research directions in synthetic methods include:

Photocatalysis and Radical Pathways: Utilizing visible light to generate radicals from N-functionalized pyridinium salts is a powerful tool for C-H functionalization under mild, acid-free conditions. nih.gov Future work could focus on developing photocatalyst-free systems by leveraging electron donor-acceptor (EDA) complexes. nih.gov

Sustainable Synthesis: The use of green techniques, such as ultrasound irradiation, has been shown to facilitate fast and efficient one-pot syntheses of fluorescent indolizine derivatives, a method that could be applied more broadly. bohrium.com

Advanced Catalysis: The exploration of Lewis acid catalysis for dearomative cycloaddition reactions represents a novel strategy to access saturated, ring-fused azabicycles. acs.org Further development of regioselective hydroboration and hydrosilylation reactions will also open new synthetic pathways. acs.org

One-Pot Procedures: Streamlining synthetic sequences into one-pot processes, where this compound is generated in situ from readily available pyridinium salts and subsequently reacts with a coupling partner, enhances efficiency and practicality. organic-chemistry.org

Expanding Applications in Advanced Chemical Systems

The derivatives synthesized from this compound, particularly indolizines and other N-fused heterocycles, possess valuable properties that make them suitable for a range of advanced applications. ijettjournal.org The inherent fluorescence of many indolizine derivatives is a key feature driving their use in materials science and chemical biology. researchgate.net

Future applications are likely to expand in the following areas:

Materials Science: Indolizine derivatives are promising candidates for optoelectronic devices due to their photophysical properties. researchgate.net Research is moving towards incorporating these scaffolds into more complex polycyclic aromatic compounds for use in organic field-effect transistors (OFETs), displays, and lighting. researchgate.netontosight.ai

Fluorescent Probes and Imaging: The strong fluorescence of certain derivatives makes them ideal for use as biological labels and fluorescent probes for sensing and imaging specific ions or molecules in biological systems. researchgate.netontosight.ai The development of photoswitchable derivatives could lead to advanced smart materials. nih.gov

Medicinal Chemistry: Nitrogen-fused heterocycles are privileged structures in drug discovery. bohrium.com The development of novel synthetic methods using this compound will facilitate the creation of libraries of complex molecules for screening as potential therapeutic agents. acs.orgresearchgate.net

Catalysis: If the potential of this compound as a precursor to anionic N-heterocyclic carbenes can be realized, it would open a new chapter in catalysis, leveraging these species for a variety of organic transformations. researchgate.net

Table 2: Emerging Applications of this compound Derivatives
Application AreaSpecific UseKey PropertiesKey References
Materials ScienceOrganic Field-Effect Transistors (OFETs)Stable polycyclic aromatic structure researchgate.net
Optoelectronic Devices (Displays, Lighting)Fluorescence, unique optical properties researchgate.netontosight.ai
Chemical BiologyFluorescent Probes & Bio-imagingStrong fluorescence, ability to interact with biomolecules researchgate.netontosight.aiontosight.ai
Photoswitchable SystemsReversible photoisomerization nih.gov
Medicinal ChemistryScaffolds for Drug DiscoveryCore structure of N-fused heterocycles bohrium.comacs.orgresearchgate.net
CatalysisPrecursors to N-Heterocyclic CarbenesPotential to form catalytically active species researchgate.net

Q & A

Basic: What are the established synthetic routes for Pyridinium dicyanomethylide, and what analytical techniques are critical for confirming its structural integrity?

Answer:
this compound is typically synthesized via deprotonation of pyridinium salts using strong bases like triethylamine or potassium carbonate in aprotic solvents (e.g., methylene chloride) . Key analytical techniques include:

  • NMR Spectroscopy : To confirm regioselectivity and monitor reaction intermediates (e.g., trans-diaxial coupling constants for H4 and H4a protons) .
  • Mass Spectrometry : For molecular weight validation and identification of dehydrogenation products .
  • Elemental Analysis : To verify purity and stoichiometry of cycloadducts .

Table 1 : Representative Reaction Yields and Conditions from Literature

ReactantBaseSolventYield (%)Product Stability Notes
Pyridinium N-imineTriethylamineCH₂Cl₂69–70Prone to dehydrogenation
4-Methylpyridinium derivativeK₂CO₃CH₂Cl₂Complex mixtureSteric hindrance impacts regioselectivity

Basic: How should researchers approach the spectroscopic characterization of this compound derivatives to ensure accurate structural assignments?

Answer:

  • Multi-Nuclear NMR : Use 1^1H, 13^13C, and 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm substituent positions. For example, a doublet at δ 3.75 ppm (J = 18 Hz) in 1^1H NMR indicates trans-diaxial coupling in cycloadducts .
  • X-ray Crystallography : Critical for unambiguous structural determination, especially when isolating dihydro intermediates or regioisomers .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Advanced: What factors influence the regioselectivity of 1,3-dipolar cycloaddition reactions involving this compound, and how can competing pathways be minimized?

Answer:
Regioselectivity is governed by:

  • Steric Effects : Bulky substituents on the dipolarophile or ylide can direct addition to less hindered sites (e.g., 2:1 selectivity observed in unsymmetrical systems) .
  • Electronic Effects : Electron-withdrawing groups on the dipolarophile may stabilize transition states.
  • Solvent and Base Choice : Polar aprotic solvents (e.g., CH₂Cl₂) and weak bases (e.g., K₂CO₃) reduce side reactions.
    Mitigation Strategy : Optimize reaction time and temperature to isolate kinetic vs. thermodynamic products. For example, shorter reaction times (17 h) favor initial cycloadducts, while extended durations (65 h) lead to dehydrogenation .

Advanced: How can computational methods (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms of this compound in complex systems?

Answer:

  • Transition State Modeling : Use DFT calculations to map energy barriers for competing pathways (e.g., cycloaddition vs. dimerization).
  • Non-Covalent Interaction (NCI) Analysis : Identify steric clashes or π-stacking interactions influencing regioselectivity .
  • Kinetic Isotope Effects (KIEs) : Validate computational models by comparing experimental KIEs with simulated values .

Data Analysis: What strategies resolve contradictions in spectroscopic data from this compound reaction products?

Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to confirm assignments. For example, mass spectra can distinguish dehydrogenation products from regioisomers .
  • Statistical Validation : Apply principal component analysis (PCA) to NMR datasets to identify outlier samples .
  • Literature Benchmarking : Compare data with prior studies on analogous pyridinium ylides to identify systematic errors .

Experimental Design: What considerations are critical when studying the stability and reactivity of this compound under varying conditions?

Answer:

  • Solvent Selection : Avoid protic solvents that may protonate the ylide. CH₂Cl₂ or THF are preferred .
  • Temperature Control : Use low temperatures (–20°C to 0°C) to stabilize reactive intermediates.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation .
  • Real-Time Monitoring : Employ in-situ FTIR or UV-Vis to track reaction progress and detect decomposition .

Literature Review: How can researchers systematically evaluate conflicting reports on this compound reactivity?

Answer:

  • Primary Source Prioritization : Focus on peer-reviewed journals (e.g., J. Org. Chem.) over patents or preprints .
  • Critical Appraisal : Assess methodologies for consistency in solvent, base, and characterization techniques. For example, discrepancies in regioselectivity may arise from differing reaction scales or purification methods .
  • Meta-Analysis : Use tools like SciFinder to map trends across studies (e.g., substituent effects on cycloaddition yields) .

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